N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide

Description

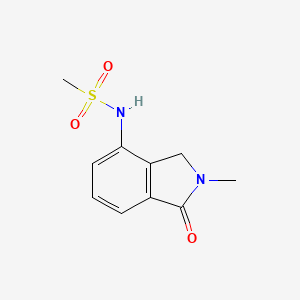

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a partially saturated isoindolone core substituted with a methyl group at position 2 and a methanesulfonamide moiety at position 2. This compound is of interest in pharmaceutical and materials chemistry due to its structural similarity to bioactive molecules like apremilast (a PDE4 inhibitor) and other sulfonamide-based therapeutics .

Properties

Molecular Formula |

C10H12N2O3S |

|---|---|

Molecular Weight |

240.28 g/mol |

IUPAC Name |

N-(2-methyl-1-oxo-3H-isoindol-4-yl)methanesulfonamide |

InChI |

InChI=1S/C10H12N2O3S/c1-12-6-8-7(10(12)13)4-3-5-9(8)11-16(2,14)15/h3-5,11H,6H2,1-2H3 |

InChI Key |

MIAZYDZVDHEPCO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby reducing inflammation or preventing the proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

These positional isomers differ in the methyl group placement on the benzene ring. Key findings from DFT studies include:

| Property | N-(2-Methylphenyl)methanesulfonamide | N-(3-Methylphenyl)methanesulfonamide |

|---|---|---|

| NMR Chemical Shifts (ppm) | C7: 128.5; S=O: 3.35 (¹H) | C7: 130.2; S=O: 3.40 (¹H) |

| Vibrational Frequencies (cm⁻¹) | S=O stretch: 1145 | S=O stretch: 1132 |

| Conformational Energy (kJ/mol) | -152.3 | -148.9 |

The 2-methyl isomer exhibits lower conformational energy and distinct NMR/vibrational profiles due to steric and electronic effects of substituent positioning. These differences highlight how structural variations alter electronic distribution and intermolecular interactions .

Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)

Apremilast shares the isoindol-4-yl backbone but incorporates additional functional groups (ethoxy, methoxy, acetamide). Comparative analysis:

| Property | Target Compound | Apremilast |

|---|---|---|

| Molecular Weight | ~280 g/mol | ~460 g/mol |

| Key Functional Groups | Methanesulfonamide, 2-methyl | Acetamide, ethoxy, methoxy |

| Bioactivity | Not reported (speculative) | PDE4 inhibition (anti-inflammatory) |

Apremilast’s larger size and polar groups enhance solubility and target binding but reduce membrane permeability. The target compound’s simpler structure may offer synthetic advantages or modified pharmacokinetics .

Hydrogen-Bonding Patterns in Sulfonamides

Hydrogen bonding governs crystallization and solubility. The sulfonamide group (-SO₂NH₂) acts as both donor (N-H) and acceptor (S=O). In isoindolone derivatives, the carbonyl oxygen (C=O) provides additional acceptor sites, enabling complex graph set patterns (e.g., R₂²(8) motifs).

Biological Activity

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide (CAS No. 2336927-21-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects.

This compound features a unique molecular structure that contributes to its biological activity. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O3S |

| Molecular Weight | 240.28 g/mol |

| CAS Number | 2336927-21-8 |

| Purity | 95% |

The compound's structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in pharmaceutical applications.

This compound has been studied for various biological activities, particularly its effects on cellular pathways and potential therapeutic applications. Research indicates that the compound may act through:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Anti-inflammatory Properties : There is evidence to suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Effects : Some studies have shown promising antimicrobial activity against certain bacterial strains, suggesting a role in infection control.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced levels of pro-inflammatory cytokines compared to control groups. The results indicated a potential mechanism involving the modulation of NF-kB signaling pathways.

Case Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound exhibited effective antimicrobial properties with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | Animal model | Reduced pro-inflammatory cytokines |

| Antimicrobial | In vitro testing | Effective against S. aureus and E. coli |

| Enzymatic inhibition | Biochemical assays | Inhibition of specific metabolic enzymes |

Q & A

Q. How can computational modeling predict metabolic liabilities and optimize pharmacokinetics?

- In Silico Tools :

- CYP450 Metabolism Prediction : Software like StarDrop identifies vulnerable sites (e.g., isoindolinone methyl oxidation to carboxylic acid).

- MD Simulations : Assess binding mode stability in target pockets (e.g., PDE4 catalytic domain) .

- Validation : Microsomal stability assays (human liver microsomes) correlate with predictions (e.g., t = 2.5 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.